molecular formula C8H7ClO B053704 (S)-3-chlorostyrene oxide CAS No. 115648-90-3

(S)-3-chlorostyrene oxide

Cat. No. B053704
M. Wt: 154.59 g/mol
InChI Key: YVMKRPGFBQGEBF-MRVPVSSYSA-N
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Description

(S)-3-Chlorostyrene oxide, also known as (S)-3-Chloro-1-phenylprop-2-en-1-ol, is a chemical compound that is widely used in the synthesis of various organic compounds. It is an important intermediate in the production of pharmaceuticals, agrochemicals, and fragrances. It is also used in the synthesis of polymers, in particular polystyrene, and is an important component of many industrial processes.

Scientific Research Applications

  • Synthesis and Applications in Drug Development :

    • (R)-3-chlorostyrene oxide is a key intermediate for the preparation of β-adrenergic agonists with antiobesity and antidiabetic activities (Choi & Cho, 2000).
    • Enantioselective hydrolysis of racemic para-chlorostyrene oxide, a process based on green chemistry, allows the preparation of enantiomers of this compound in very high purity, which are valuable building blocks for the synthesis of biologically active targets like (R)-Eliprodil (Manoj et al., 2001).
  • Biocatalysis and Enantioselective Processes :

    • The use of Sphingopyxis sp. as a whole-cell biocatalyst can produce various (S)-chlorostyrene oxide isomers, including (S)-3-chlorostyrene oxide, in high enantiomeric excess (ee), demonstrating its potential in the production of enantiomerically pure forms (Woo & Lee, 2013).
    • Enzymatic transformations using Solanum tuberosum epoxide hydrolase can lead to enantioconvergent biohydrolysis of styrene oxide derivatives, providing high yields of corresponding diols, important for synthesizing biologically active molecules (Monterde et al., 2004).
  • Catalysis and Chemical Transformations :

    • Chiral Mn(III) salen complexes, used as catalysts in epoxidation of nonfunctionalized alkenes, showed higher enantioselectivity in the presence of NaOCl, indicating their effectiveness in modifying the reactivity and selectivity of such reactions (Kureshy et al., 2005).
    • The epoxide hydrolase from Sphingomonas sp. HXN-200 catalyzed the enantioselective hydrolysis of racemic chlorostyrene oxides, including 3-chlorostyrene oxide, to form corresponding (R)-diols and (S)-epoxides in high ee, demonstrating its utility in enantioselective syntheses (Jia, Wang, & Li, 2008).

properties

IUPAC Name

(2S)-2-(3-chlorophenyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO/c9-7-3-1-2-6(4-7)8-5-10-8/h1-4,8H,5H2/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVMKRPGFBQGEBF-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](O1)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50466056
Record name (S)-3-chlorostyrene oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-chlorostyrene oxide

CAS RN

115648-90-3
Record name (S)-3-chlorostyrene oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Synthesis of (±)-1: The aqueous solution of trimethylsulfonium sulfate (20 mL, 1.05×10−1 mol) was added slowly to a two-phase mixture of 50% NaOH (100 mL), 3-chlorobenzaldehyde (7.03 g, 5.00×10−2 mol), tetrabutylammonium bromide (0.126 g, 3.91×10−4 mol), and CH2Cl2 (132 mL). The reaction was heated at 50° C. for 13 hours and then cooled to room temperature. The reaction was diluted carefully with brine (250 mL) and diethyl ether (350 mL), and then filtered to remove solids. The aqueous layer was extracted with diethyl ether (3×350 mL), and the combined organic layers were washed with brine (200 mL) and dried over Na2SO4, filtered, and concentrated in vacuo to afford a pale yellow liquid. Bulb-to-bulb distillation (70° C., 0.6 mm Hg) from CaH2 afforded 1 (7.12 g, 92%) as a colorless liquid. 1H NMR (CDCl3) δ 7.27 (m, 3H), 7.17 (m, 1H), 3.83 (dd, J=2.5, 4.1 Hz, 1H), 3.15 (dd, J=4.1, 5.5 Hz, 1H), 2.76 (dd, J=2.5, 5.5 Hz, 1H); 13C NMR (100 MHz, CDCl3) δ 139.9, 134.7, 129.9, 128.4, 125.6, 123.8, 51.8, 51.3; IR (thin film, cm−1) 3057, 2994, 2920, 1603, 1576, 1080; CIHRMS calcd for C8H7ClO (M+NH4)+=172.0529, found 172.0527.
Quantity
20 mL
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100 mL
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7.03 g
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reactant
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132 mL
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reactant
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0.126 g
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catalyst
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brine
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250 mL
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solvent
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350 mL
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solvent
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Yield
92%

Synthesis routes and methods II

Procedure details

A mixture of 42.0 g. of 57% sodium hydride dispersed in oil and 700 ml. of dimethyl sulfoxide is stirred at 70°-75° C. for one to one and one-half hours. The solution is diluted with 700 ml. of dry tetrahydrofuran and cooled to 0° C., under nitrogen. A 200 g. (1.0 mole) sample of trimethylsulfonium iodide is added in portions, maintaining the temperature between 0°-5° C. The mixture is stirred for 15 minutes and then a solution of 70.4 g. (0.50 mole) of m-chlorobenzaldehyde in 300 ml. of dry tetrahydrofuran is added dropwise. The resulting mixture is stirred at room temperature for four hours, poured into water and extracted with ether. The extract is washed with brine, dried and evaporated in vacuo to leave m-chlorostyrene oxide.
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Synthesis routes and methods III

Procedure details

To a solution of m-chlorostyrene (5.70 g, 41.0 mmol) and acetic acid (2.33 mL, 40.9 mmol) in dioxane (33 ml) and H2O (78 ml) at 0° C. was added N-bromosuccinimide (8.02 g, 45.0 mmol) in three portions. The reaction was allowed to warm to R.T. After 4 hours, 2N NaOH (60 ml) was added and the reaction was allowed to stir at RT overnight. The reaction mixture was partitioned between water and EtOAc, and the aqueous phase was extracted with EtOAc. The combined organic phases were washed with brine, dried (Na2SO4), filtered and evaporated in vacuo to give 6.20 g of a slightly tinted oil which was used without further purification.
Quantity
5.7 g
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reactant
Reaction Step One
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2.33 mL
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reactant
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8.02 g
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reactant
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33 mL
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solvent
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78 mL
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solvent
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60 mL
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reactant
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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